molecular formula C11H14BrNO2 B7936213 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide

Cat. No.: B7936213
M. Wt: 272.14 g/mol
InChI Key: LESSHHLLXFMGFL-QMMMGPOBSA-N
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Description

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, a hydroxypropan-2-yl group at the nitrogen atom, and a methyl group at the fourth position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure involves the reaction of the brominated benzoyl chloride with an amine, specifically (2S)-1-hydroxypropan-2-amine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropan-2-yl group may play a role in hydrogen bonding, while the bromine atom may participate in halogen bonding or act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-benzamide: Lacks the methyl group at the fourth position.

    4-Methyl-N-[(2S)-1-hydroxypropan-2-yl]-benzamide: Lacks the bromine atom at the third position.

    3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group at the fourth position.

Uniqueness

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide is unique due to the combination of its bromine, hydroxypropan-2-yl, and methyl substituents, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-3-4-9(5-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESSHHLLXFMGFL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N[C@@H](C)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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